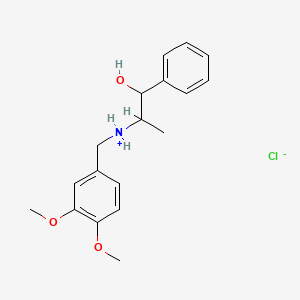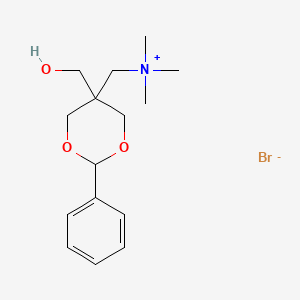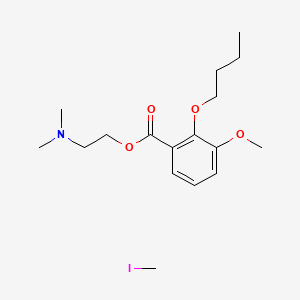![molecular formula C19H10F6 B13742502 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritin hexafluoride is a chemical compound with the formula SnF6. It is a colorless, highly reactive gas that is used in various industrial and scientific applications. The compound is known for its strong oxidizing properties and its ability to form stable complexes with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tritin hexafluoride can be synthesized through the direct reaction of tin with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The chemical equation for the reaction is:
Sn+3F2→SnF6
Industrial Production Methods: In industrial settings, tritin hexafluoride is produced by passing fluorine gas over molten tin at high temperatures. The reaction is carried out in a specially designed reactor to ensure the safe handling of the highly reactive fluorine gas. The resulting tritin hexafluoride gas is then purified and stored in high-pressure cylinders for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tritin hexafluoride undergoes several types of chemical reactions, including:
Oxidation: Tritin hexafluoride can oxidize other compounds, often forming tin oxides and releasing fluorine gas.
Reduction: It can be reduced by strong reducing agents, such as hydrogen gas, to form tin and hydrogen fluoride.
Substitution: Tritin hexafluoride can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine gas.
Reduction: Hydrogen gas is often used as a reducing agent.
Substitution: Halogenated compounds and organic reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and fluorine gas.
Reduction: Tin and hydrogen fluoride.
Substitution: Various halogenated tin compounds.
Applications De Recherche Scientifique
Tritin hexafluoride has several scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a precursor for the preparation of other tin compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction reactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the production of semiconductors and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tritin hexafluoride involves its strong oxidizing properties. It can readily accept electrons from other compounds, leading to the formation of tin oxides and the release of fluorine gas. The molecular targets and pathways involved in its reactions include:
Electron Transfer: Tritin hexafluoride acts as an electron acceptor in oxidation-reduction reactions.
Complex Formation: It forms stable complexes with other elements, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Sulfur Hexafluoride (SF6): A colorless, odorless gas used as an electrical insulator and in medical imaging.
Tungsten Hexafluoride (WF6): A highly reactive gas used in the semiconductor industry for chemical vapor deposition.
Uranium Hexafluoride (UF6): A compound used in the uranium enrichment process for nuclear fuel production.
Uniqueness of Tritin Hexafluoride: Tritin hexafluoride is unique due to its strong oxidizing properties and its ability to form stable complexes with a wide range of elements. This makes it a valuable reagent in both industrial and scientific applications, particularly in the fields of organic synthesis and materials science.
Propriétés
Formule moléculaire |
C19H10F6 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H |
Clé InChI |
ZIXHUYLMHWOVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


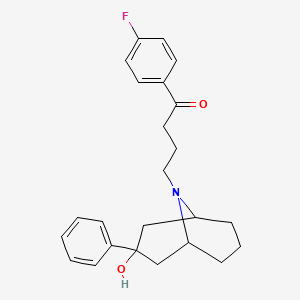
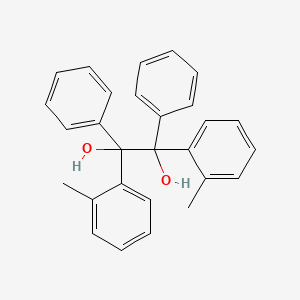
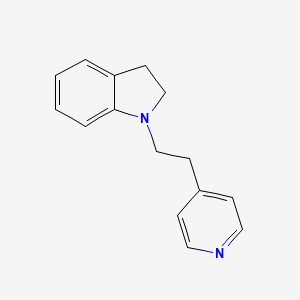
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
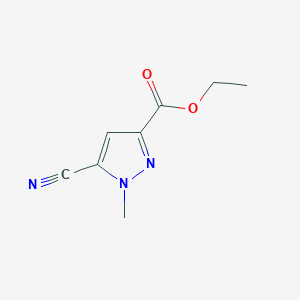

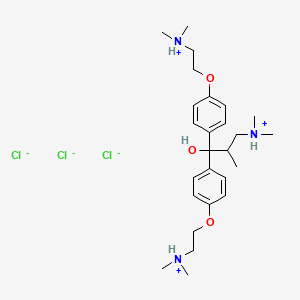

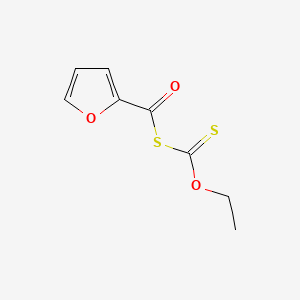
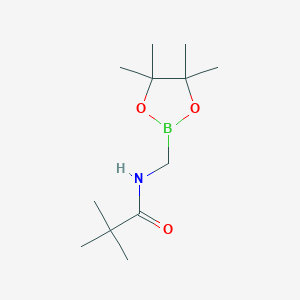
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
